Acetohydrazide vs. Direct Hydrazine Linker: Superior Anticonvulsant Scaffold Performance in the 6 Hz Psychomotor Seizure Model
In a direct within-study comparison, the 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide series (BT 11–20, constructed from the acetohydrazide scaffold) demonstrated markedly superior anticonvulsant protection relative to the 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole series (BT 1–10, derived from 2-hydrazinobenzothiazole). The lead acetohydrazide compound BT 15 achieved 75% protection (3/4 animals) at 1.0 h and 50% protection (2/4) at 0.5 h post-administration at 100 mg/kg i.p. in mice, whereas the most active compound in the hydrazine-linked series (BT 5, bearing 4-nitrophenyl substitution) exhibited only moderate protection [1]. The authors explicitly concluded that 'benzothiazol-2-yl acetohydrazones are more promising anticonvulsant agents than 1,3-benzothiazol-2-yl hydrazones' [2]. No neurotoxicity was observed for any compound at 300 mg/kg in the rotorod test [3].
| Evidence Dimension | Anticonvulsant protection in 6 Hz psychomotor seizure test (mice, 100 mg/kg i.p.) |
|---|---|
| Target Compound Data | BT 15 (acetohydrazide series): 75% protection at 1.0 h, 50% at 0.5 h; BT 14: 75% at 1.0 h; BT 20: 75% at 0.5 h |
| Comparator Or Baseline | BT 5 (hydrazine series, best performer): moderate protection only; BT 1–10 series: none exceeded 50% protection at any single time point |
| Quantified Difference | Acetohydrazide series delivered 75% maximal protection vs. hydrazine series maximum of 50% (≥25 percentage-point advantage in responder rate) |
| Conditions | 6 Hz psychomotor seizure test; male albino mice; i.p. administration at 100 mg/kg; time points 0.25, 0.5, 1.0, 2.0, 4.0 h; neurotoxicity assessed by rotorod at 300 mg/kg |
Why This Matters
This within-study, head-to-head comparison directly informs scaffold selection for anticonvulsant drug discovery programs: the acetohydrazide linker confers a measurable efficacy advantage over the simpler hydrazine linker, making it the preferred building block for CNS-penetrant benzothiazole-based AED candidates.
- [1] Kumar P, Shrivastava B, Pandeya SN, Tripathi L, Stables JP. Design, synthesis, and anticonvulsant evaluation of some novel 1,3-benzothiazol-2-yl hydrazones/acetohydrazones. Med Chem Res. 2012;21:2428-2442. Table 3; Results section pp. 2433-2435. View Source
- [2] Kumar P, Shrivastava B, Pandeya SN, Tripathi L, Stables JP. Design, synthesis, and anticonvulsant evaluation of some novel 1,3-benzothiazol-2-yl hydrazones/acetohydrazones. Med Chem Res. 2012;21:2428-2442. SAR section concluding statement. View Source
- [3] Kumar P, Shrivastava B, Pandeya SN, Tripathi L, Stables JP. Design, synthesis, and anticonvulsant evaluation of some novel 1,3-benzothiazol-2-yl hydrazones/acetohydrazones. Med Chem Res. 2012;21:2428-2442. Neurotoxicity evaluation results. View Source
